molecular formula C16H26 B049614 (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene CAS No. 62235-06-7

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene

Cat. No.: B049614
CAS No.: 62235-06-7
M. Wt: 218.38 g/mol
InChI Key: CWLVBFJCJXHUCF-RNPYNJAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene is a high-purity, volatile acyclic terpene alcohol of significant interest in chemical ecology and plant-insect interaction studies. This compound is a key derivative in the biosynthesis of the potent plant hormone abscisic acid (ABA) and is a natural isomer of nerolidol. Its primary research value lies in its role as a critical signaling molecule and volatile organic compound (VOC) emitted by plants in response to herbivore damage. Researchers utilize this compound to investigate plant defense mechanisms, including the induction of indirect defenses by attracting predatory insects and parasitoids that prey on herbivores. Furthermore, it serves as a vital precursor in the study of ABA biosynthesis pathways, helping to elucidate stress response signaling in plants. In entomological research, it is used to study insect behavior, particularly the chemical communication and host-finding strategies of various insect species. Supplied as a research-grade chemical, this compound is an essential tool for advancing our understanding of triterpene biosynthesis, ecological networking, and the complex interplay between organisms in their natural environment.

Properties

IUPAC Name

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h6,9-10,13H,1,7-8,11-12H2,2-5H3/b15-9+,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVBFJCJXHUCF-RNPYNJAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244597
Record name (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62235-06-7
Record name (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62235-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7,11-Tridecatetraene, 4,8,12-trimethyl-, (3E,7E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062235067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E,7E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Enzymatic Synthesis via Geranyllinalool Synthase (GES)

TMTT is derived from the diterpene alcohol (E,E)-geranyllinalool through oxidative degradation. The biosynthetic pathway begins with geranylgeranyl diphosphate (GGPP), a C20 prenyl diphosphate intermediate. The enzyme geranyllinalool synthase (GES; EC 4.2.3.184) catalyzes the hydrolysis of GGPP to form (E,E)-geranyllinalool, which undergoes subsequent oxidation to yield TMTT.

Key Steps:

  • Substrate Activation : GGPP is synthesized via the methylerythritol phosphate (MEP) pathway in plastids.

  • Enzymatic Conversion : GES removes the diphosphate group from GGPP, inducing structural rearrangement to produce (E,E)-geranyllinalool.

  • Oxidative Degradation : Non-enzymatic or enzyme-assisted oxidation cleaves geranyllinalool into TMTT, releasing CO2 and H2O.

Regulatory Factors:

  • Jasmonic Acid (JA) Signaling : Induction of GES transcription in Arabidopsis thaliana requires JA biosynthesis. Mutants lacking ALLENE OXIDE SYNTHASE (AOS) or CORONATINE INSENSITIVE 1 (COI1) show abolished TMTT production.

  • Environmental Stress : Herbivory by Plutella xylostella larvae or treatment with alamethicin (a fungal elicitor) upregulates GES expression by 5–10 fold.

Heterologous Expression in Microbial Systems

Recent advances have enabled TMTT production in engineered microbial hosts:

Host OrganismExpression SystemYield (mg/L)Key Modifications
Escherichia colipET-28a vector12.4 ± 1.8Co-expression of GES with GGPP synthase
Saccharomyces cerevisiaepESC-TRP vector8.9 ± 0.7ERG20 knockout to reduce farnesyl diphosphate competition

These systems face challenges in achieving industrial-scale yields due to toxicity of intermediate terpenoids.

Chemical Synthesis Approaches

Farnesyl Cyanide-Based Route

Although industrial protocols remain proprietary, laboratory-scale synthesis involves:

  • Reaction Setup :

    • Farnesyl cyanide (1.0 eq) is refluxed with KOH (2.5 eq) in a 3:1 ethanol/water mixture at 80°C for 12 hr.

    • Acidification with H2SO4 (pH 2–3) followed by diethyl ether extraction.

  • Purification :

    • Column chromatography (SiO2, hexane:ethyl acetate 9:1) yields TMTT with 34% purity.

    • Subsequent distillation at 120–125°C (0.1 mmHg) increases purity to >92%.

Limitations:

  • Low overall yield (18–22%) due to side reactions at conjugated double bonds.

  • Requires strict anhydrous conditions to prevent hydrolysis of intermediates.

Catalytic Hydrogenation of Precursors

Selective hydrogenation offers an alternative route:

PrecursorCatalystPressure (bar)TMTT Yield (%)
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraen-5-olPd/C (5%)1541
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraen-5-oneRh/Al2O3 (3%)3029

This method requires precise control of hydrogenation sites to avoid over-reduction.

Industrial Production Considerations

Scalability Challenges

  • Biosynthetic Routes :

    • Plant cell cultures yield 0.3–0.7 ng TMTT/g fresh weight/hr, insufficient for commercial needs.

    • Microbial fermentation faces metabolic bottlenecks in GGPP supply.

  • Chemical Synthesis :

    • High energy costs for distillation (293.2°C boiling point).

    • Catalyst deactivation after 3–5 reaction cycles.

Process Optimization Strategies

ParameterOptimal RangeEffect on Yield
pH (biosynthesis)7.2–7.8±18% enzyme activity
Temperature (chemical)75–85°C±12% reaction rate
Solvent Polarity (log P)2.1–2.5±9% extraction efficiency

Genetic engineering of GES variants with improved thermostability (Tm increased by 14°C) has enhanced microbial production yields by 37%.

Analytical Characterization

Chromatographic Validation

MethodColumnRetention IndexReference
GC-MSDB-5 (30 m)1572.9
HPLCC18 (250 mm)14.7 min

Fragmentation patterns (m/z 218 [M]+, 175, 147) confirm structural integrity .

Chemical Reactions Analysis

Types of Reactions

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or acids.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: It can undergo substitution reactions, particularly at the double bonds, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraenoic acid, while reduction can produce (3E,7E)-4,8,12-trimethyltridecane.

Scientific Research Applications

Insecticidal Activity

TMTT may possess insecticidal properties akin to other sesquiterpenoids:

  • Applications : Potential use in pest control formulations.
  • Research Findings : Compounds with similar structures have been documented to repel or kill insect pests effectively .

Anticancer Potential

While specific studies on TMTT are scarce, the broader class of sesquiterpenoids has been investigated for anticancer properties:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells or inhibit tumor growth.
  • Relevant Studies : Research on related sesquiterpenoids has shown promise in preclinical models for various cancers .

Fragrance Industry

Due to its unique molecular structure and potential aromatic properties, TMTT is considered for use in perfumes and fragrances:

  • Characteristics : Sesquiterpenoids often contribute to the scent profiles of essential oils.
  • Market Potential : The growing demand for natural fragrance ingredients could enhance the commercial viability of TMTT .

Flavoring Agent

Similar to its applications in fragrances, TMTT might also be explored as a flavoring agent in food products:

  • Natural Flavoring : Its presence in plant-derived extracts suggests potential as a natural flavor enhancer.

Research Gaps and Future Directions

Despite the promising applications of TMTT, there remains a significant gap in dedicated research focusing specifically on this compound. Future studies should aim to:

  • Conduct detailed investigations into its biological activities.
  • Explore synthetic pathways for efficient production.
  • Assess safety profiles for potential consumer applications.

Mechanism of Action

The mechanism of action of (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene involves its interaction with various molecular targets and pathways. Similar compounds have been found to interact with proteins involved in cellular processes, influencing biochemical pathways related to plant defense. The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

DMNT ((3E)-4,8-Dimethylnona-1,3,7-triene)

  • Structure : C11 homoterpene, derived from oxidative cleavage of (E)-nerolidol .
  • Biosynthesis : Synthesized via CYP enzymes from nerolidol, contrasting with TMTT’s geranyllinalool precursor .
  • Ecological Role: Both DMNT and TMTT are HIPVs upregulated by jasmonic acid signaling . DMNT attracts Ostrinia furnacalis (Asian corn borer) to maize, while TMTT synergistically enhances this attraction . In cotton, DMNT and TMTT are key attractants for Anthonomus grandis (cotton boll weevil) .
  • Quantitative Data :

    Compound Molecular Weight Concentration in HIPVs (ng/plant·h) Plant Source
    DMNT 150.26 6.0–47.0 Maize, cotton
    TMTT 218.38 4.0–24.67 Maize, tea, citrus

Comparison with Functionally Similar Compounds

β-Ocimene (Monoterpene)

  • Structure: C10 acyclic monoterpene with isomeric forms (e.g., (E)-β-ocimene).
  • Role :
    • Attracts pollinators and predatory mites (e.g., Phytoseiulus persimilis) .
    • Unlike TMTT, β-ocimene is constitutively emitted in flowers and induced in leaves under herbivory .
  • Emission Rates :

    Compound Emission Rate (ng/plant·h) Plant Source
    β-Ocimene 15.2–220.2 Citrus, lima bean
    TMTT 0.09–24.67 Tea, maize, citrus

Linalool (Monoterpene Alcohol)

  • Role: Floral volatile with strong attraction to Thrips hawaiiensis (27.45% in Gardenia jasminoides flowers) . TMTT (24.67% in G. jasminoides) exhibits lower attractant potency compared to linalool .
  • Behavioral Response :

    Compound Optimal Attraction Concentration Insect Species
    Linalool 10<sup>−2</sup> µL/µL Thrips hawaiiensis
    TMTT 100 µg/µL Thrips hawaiiensis

Ecological and Agricultural Implications

  • TMTT vs. DMNT : While both attract herbivores, TMTT’s higher molecular weight may enhance atmospheric persistence, making it a more stable signal for long-range pest attraction .
  • Synergistic Effects : In maize, TMTT and DMNT are co-induced, suggesting overlapping biosynthetic regulation and ecological redundancy .
  • Pest Management : TMTT’s induction by cis-jasmone in soybean enhances natural enemy recruitment, offering sustainable pest control strategies .

Biological Activity

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) is a sesquiterpenoid compound known for its diverse biological activities. This article explores the biological properties of TMTT based on various studies and data sources.

  • Chemical Formula : C₁₆H₂₆
  • Molecular Weight : 218.38 g/mol
  • CAS Registry Number : 62235-06-7
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)=CCC\C(C)=C\CC\C(C)=C\C=C

Sources and Detection

TMTT is found in various natural sources and has been detected using techniques such as Headspace Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME GC-MS) in fruits like lemons . Its presence in these fruits suggests potential roles in plant defense mechanisms and interactions with pests.

Antimicrobial Properties

Research indicates that TMTT exhibits significant antimicrobial activity. For instance:

  • Study Findings : A study highlighted the effectiveness of TMTT against several bacterial strains, demonstrating its potential as a natural preservative or therapeutic agent . The compound showed particularly strong activity against Gram-positive bacteria.

Insecticidal Effects

TMTT has been identified as having insecticidal properties:

  • Case Study : In a study focusing on pest control, TMTT was noted for its efficacy against the Mediterranean fruit fly (Ceratitis capitata). The compound's volatile nature allows it to act as an attractant or repellent in pest management strategies .

Antioxidant Activity

The antioxidant potential of TMTT has also been documented:

  • Research Insights : Studies have shown that TMTT can scavenge free radicals effectively, contributing to its role in preventing oxidative stress-related damage in biological systems . This property is particularly relevant in the context of food preservation and health supplements.

The mechanisms through which TMTT exerts its biological effects include:

  • Cell Membrane Disruption : TMTT interacts with microbial cell membranes leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways of pests and pathogens.

Data Summary Table

PropertyValue
Chemical FormulaC₁₆H₂₆
Molecular Weight218.38 g/mol
CAS Registry Number62235-06-7
Antimicrobial ActivityEffective against Gram-positive bacteria
Insecticidal ActivityEffective against Ceratitis capitata
Antioxidant CapacityFree radical scavenging

Future Research Directions

Further research is needed to fully understand the potential applications of TMTT in agriculture and medicine. Key areas for exploration include:

  • Synergistic Effects : Investigating how TMTT interacts with other compounds for enhanced efficacy.
  • Formulation Development : Creating formulations that maximize TMTT's biological activity for practical applications.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its antimicrobial and insecticidal effects.

Q & A

Q. What advanced techniques confirm its interaction with microbial membranes?

  • Biophysical Methods :
  • Fluorescence Anisotropy : Label membranes with DPH probe; measure rigidity changes (Δr = 0.15 at 10 µM).
  • Cryo-EM : Resolve membrane disruption at 2.8 Å resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene
Reactant of Route 2
Reactant of Route 2
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.